2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Description
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-6(8)7-9-3-2-4-11(7)10-5;/h2-4H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMWUZMPGUAIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Anagliptin’s 6-carboxamide and cyanopyrrolidine groups enhance DPP-IV binding via hydrogen bonding and hydrophobic interactions .
- CE-178253 ’s triazine ring and halogenated aryl groups optimize CNS penetration for obesity treatment .
- 7-Substituted derivatives (e.g., 4a–g) exhibit tunable fluorescence, with electron-withdrawing groups (EWGs) like nitro enhancing Stokes shifts by 120 nm .
Physicochemical and Pharmacokinetic Properties
| Property | 2-Methylpyrazolo[1,5-a]pyrimidin-3-amine HCl | Anagliptin HCl | CE-178253 |
|---|---|---|---|
| Solubility (mg/mL) | 12.5 (water) | 0.5 (pH 7.4 buffer) | 0.1 (pH 6.8 buffer) |
| logP | 1.8 | 2.3 | 3.1 |
| Plasma Protein Binding | 45% | 85% | 92% |
| t₁/₂ (h) | 1.2 | 12.5 | 6.8 |
Biological Activity
2-Methylpyrazolo[1,5-a]pyrimidin-3-amine; hydrochloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, recognized for its significant biological activities, particularly in medicinal chemistry. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H8N4·HCl
- Molecular Weight : Approximately 184.62 g/mol
- Structure : The compound features a pyrazolo ring fused to a pyrimidine structure, which contributes to its unique chemical properties and biological activities.
1. Anti-inflammatory Effects
Research has demonstrated that 2-Methylpyrazolo[1,5-a]pyrimidin-3-amine; hydrochloride exhibits notable anti-inflammatory properties. In preclinical studies, it has been shown to:
- Modulate Inflammatory Pathways : The compound reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models.
- Animal Studies : In vivo experiments indicate decreased inflammation markers in lung tissue and improved outcomes in models of rheumatoid arthritis and inflammatory bowel disease .
2. Kinase Inhibition
The compound interacts with specific kinases, particularly:
- PI3K δ (Phosphoinositide 3-Kinase Delta) : This interaction is crucial for cancer therapy and treatment of autoimmune diseases. Studies have reported potent inhibition of PI3K δ with determined IC50 values indicating strong affinity for the target enzyme .
3. Potential in COPD Treatment
Recent studies suggest that this compound may also be effective in managing chronic obstructive pulmonary disease (COPD). It has been shown to:
- Reduce Airway Remodeling : Animal models demonstrate improved lung function and decreased inflammation upon treatment with the compound .
Quantitative Data
The efficacy of 2-Methylpyrazolo[1,5-a]pyrimidin-3-amine; hydrochloride can be summarized in the following table:
| Biological Activity | Measurement | Result |
|---|---|---|
| Anti-inflammatory Cytokine Levels | TNF-α, IL-6 | Reduced levels in treated cell cultures |
| PI3K δ Inhibition | IC50 Value | Specific values indicating strong enzyme inhibition |
| COPD Model Outcomes | Lung Function Tests | Improved function and reduced inflammation |
The mechanism of action involves multiple pathways:
- Cytokine Modulation : The compound inhibits the production of pro-inflammatory cytokines.
- Kinase Interaction : By inhibiting PI3K δ, it disrupts signaling pathways crucial for cell proliferation and survival in cancer cells.
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects on lung tissue, researchers observed significant reductions in inflammatory markers when treating animal models with 2-Methylpyrazolo[1,5-a]pyrimidin-3-amine; hydrochloride. Results showed a decrease in neutrophil infiltration and cytokine production compared to control groups.
Case Study 2: COPD Management
Another study focused on the application of this compound in COPD models demonstrated enhanced lung function metrics post-treatment. The results indicated that the compound not only alleviated symptoms but also contributed to structural improvements in airway tissues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, and how is purity optimized?
- Methodological Answer : A common route involves cyclization of precursors (e.g., aminopyrazoles and substituted pyrimidines) in pyridine under reflux, followed by neutralization with HCl to precipitate the hydrochloride salt . For purity optimization, recrystallization from polar aprotic solvents like dioxane or DMF is recommended, achieving yields up to 70% with melting points consistent with literature values (e.g., 221–223°C vs. lit. 222–224°C) . Characterization via -NMR, -NMR, and mass spectrometry (EI-MS, m/z 286 [M] with 100% abundance) ensures structural fidelity .
Q. How are spectral discrepancies resolved during characterization of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Contradictions in NMR or MS data can arise from tautomerism or residual solvents. For example, -NMR signals in pyridine-based syntheses may show solvent peaks (δ 7.2–8.5 ppm), necessitating deuterated solvent exchange or HSQC/2D NMR to assign protons unambiguously . Cross-referencing with synthetic intermediates (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS 1363405-21-3) helps validate regioselectivity .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : The hydrochloride salt is typically soluble in polar solvents (water, ethanol, DMSO) but stable only in anhydrous conditions. Storage at room temperature in desiccated environments prevents hydrolysis. For biological assays, DMSO stock solutions (>10 mM) should be filter-sterilized (0.22 µm) to avoid particulate interference .
Advanced Research Questions
Q. How can computational methods improve reaction design for regioselective pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict regioselectivity in cyclization steps. For instance, substituents at C-2 or C-7 positions influence electron density, directing nucleophilic attack during ring closure. Reaction path search algorithms (e.g., ICReDD’s workflow) optimize conditions like temperature (80–120°C) and catalyst loading (e.g., Pd for CH arylation), reducing trial-and-error experimentation .
Q. What strategies address contradictions in bioactivity data across structurally analogous compounds?
- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity may stem from trifluoromethyl or methyl substituents altering steric/electronic profiles. Comparative studies using analogs (e.g., 5,7-dimethyl-2-phenyl derivatives, CAS 87119-67-3) under standardized assays (e.g., IC in kinase panels) isolate substituent effects . Dose-response curves and molecular docking (e.g., PyMol) validate binding hypotheses .
Q. How is stepwise optimization applied to hydrochloride salt formation?
- Methodological Answer : Controlled HCl addition (e.g., 1.0 M aqueous HCl at 0–50°C) ensures stoichiometric protonation of the free base. Monitoring pH (target 2–3) and crystallization kinetics (slurry heating to 50°C) enhances crystal purity, as demonstrated in analogs like (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)phenyl)pyrrolidin-2-one hydrochloride (52.7% yield) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
